molecular formula C8H10N4 B12956292 4-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine

4-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine

Cat. No.: B12956292
M. Wt: 162.19 g/mol
InChI Key: AQJRCELJKWMITJ-UHFFFAOYSA-N
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Description

4-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both pyrazole and pyridine rings, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine typically involves the reaction of pyrazole derivatives with pyridine compounds. One common method includes the condensation of hydrazine derivatives with pyrazolopyridine precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron chloride (FeCl3), and a solvent like polyvinyl pyrrolidine (PVP), which accelerates the addition and cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the pyrazole or pyridine rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids and proteins, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine stands out due to its unique hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and research tools.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridin-4-ylmethylhydrazine

InChI

InChI=1S/C8H10N4/c9-10-6-7-2-1-5-12-8(7)3-4-11-12/h1-5,10H,6,9H2

InChI Key

AQJRCELJKWMITJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)CNN

Origin of Product

United States

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